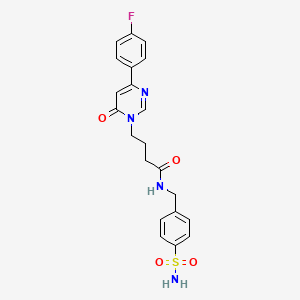

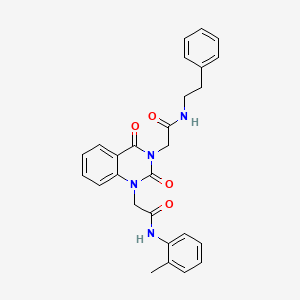

![molecular formula C21H21N3O B2482729 3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1043141-59-8](/img/structure/B2482729.png)

3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This section involves understanding the chemical context and relevance of compounds closely related to “3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide”. These compounds belong to a class of chemicals that include pyrazole derivatives, known for their varied biological activities and applications in medicinal chemistry. Pyrazole derivatives are recognized for their potential in drug development due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction between hydrazines and 1,3-dicarbonyl compounds, among other methods. The specific synthesis route for the compound would likely involve a similar strategy, incorporating the appropriate substituents to achieve the desired chemical structure. Studies on similar compounds, such as antipyrine derivatives, have shown that they can be synthesized in good yields and characterized spectroscopically (Saeed et al., 2020).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly employed to determine the molecular structure of chemical compounds. For pyrazole derivatives, these studies often reveal intricate details about their crystal packing, hydrogen bonding, and molecular interactions. For instance, antipyrine-like derivatives exhibit crystal packing mainly stabilized by hydrogen bonds and π-interactions (Saeed et al., 2020).

Applications De Recherche Scientifique

Interactions and Structural Analysis

- A study detailed the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives. These compounds demonstrated significant intermolecular interactions, including hydrogen bonds and π-interactions, contributing to their stabilization and potential for forming solid-state structures with distinct properties (Saeed et al., 2020).

Biological Evaluation and Medicinal Chemistry

- Another research synthesized a series of substituted benzamides, revealing their potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting a role in targeting nucleotide protein interactions for therapeutic purposes (Saeed et al., 2015).

Synthesis of Complexes and Derivatives

- Research on the synthesis and characterization of palladium(II) complexes with new hybrid pyrazole ligands provided insights into the formation of monomeric and dimeric species. These complexes were studied through diffusion NMR and theoretical calculations, indicating their versatility in forming structurally diverse complexes (Guerrero et al., 2008).

Heterocyclic Synthesis

- A study focused on utilizing enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives. This work demonstrated the flexibility of pyrazole derivatives as intermediates in the synthesis of a wide range of heterocyclic compounds, showcasing their potential in the development of novel therapeutic agents (Fadda et al., 2012).

Anticonvulsant Activity

- The synthesis and evaluation of alkanamide derivatives bearing heterocyclic rings for their anticonvulsant activity highlighted the importance of structural modification in enhancing biological activity. This research contributes to the ongoing search for more effective anticonvulsant drugs (Tarikogullari et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

3,5-dimethyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-14-11-15(2)13-16(12-14)21(25)22-20-18-9-6-10-19(18)23-24(20)17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTSMCQGHDLKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

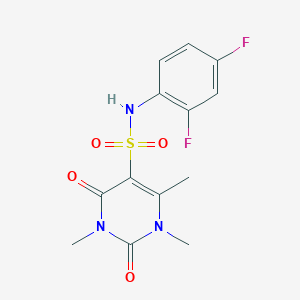

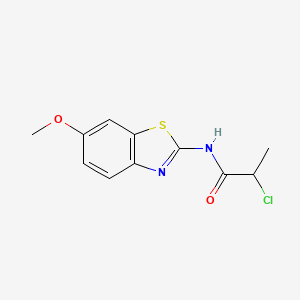

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2482648.png)

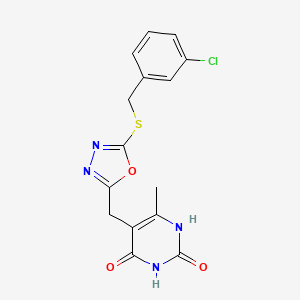

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)

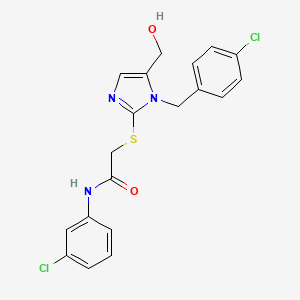

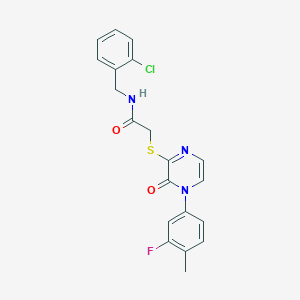

![N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2482654.png)

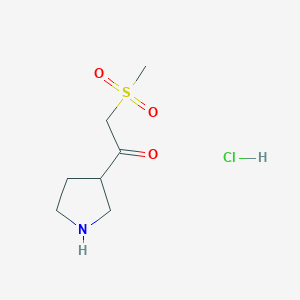

![Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2482657.png)

![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)

![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)